

role of 6-Chloro-2-methoxypyridin-3-amine as a chemical intermediate

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Compound of Interest

Compound Name: 6-Chloro-2-methoxypyridin-3-amine

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An In-depth Technical Guide to **6-Chloro-2-methoxypyridin-3-amine**: A Core Chemical Intermediate

Authored by: Gemini, Senior Application Scientist Abstract

6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) has emerged as a pivotal heterocyclic building block in modern medicinal chemistry and materials science.^{[1][2][3]} Its strategic substitution pattern, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of this intermediate, focusing on its synthesis, reactivity, and critical applications, particularly in the development of targeted therapeutics. We will dissect the causality behind its utility in key transformations and provide field-proven protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical intermediate begins with its physical and spectral properties. These data are crucial for reaction monitoring, quality control, and structural verification.

Key Properties

Property	Value	Reference(s)
CAS Number	914222-86-9	[1] [2]
Molecular Formula	C ₆ H ₇ CIN ₂ O	[2] [4]
Molecular Weight	158.59 g/mol	[2] [5]
IUPAC Name	6-chloro-2-methoxypyridin-3-amine	[3]
Synonyms	6-Chloro-2-methoxy-3-pyridinamine	[3]
Appearance	Solid	
XLogP3	1.4	[4]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **6-Chloro-2-methoxypyridin-3-amine**. While specific data can vary slightly based on solvent and instrumentation, the following provides a characteristic profile.

¹H NMR Data (Typical, in CDCl ₃)		
Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.4	d	Pyridine H
~6.8	d	Pyridine H
~3.9	s	-OCH ₃
~3.7	br s	-NH ₂

¹³C NMR Data (Typical, in CDCl₃)Chemical Shift (δ) ppm

~155 (C-O)

~140 (C-Cl)

~138 (C-N)

~135 (Ar C-H)

~115 (Ar C-H)

~110 (C-NH₂)~53 (-OCH₃)**Key IR Absorptions (cm⁻¹)****Assignment**

3400-3300 N-H stretch (asymmetric and symmetric)

~3000 Aromatic C-H stretch

~1620 N-H bend

1580-1450 C=C and C=N ring stretching

~1250 C-O stretch (aryl ether)

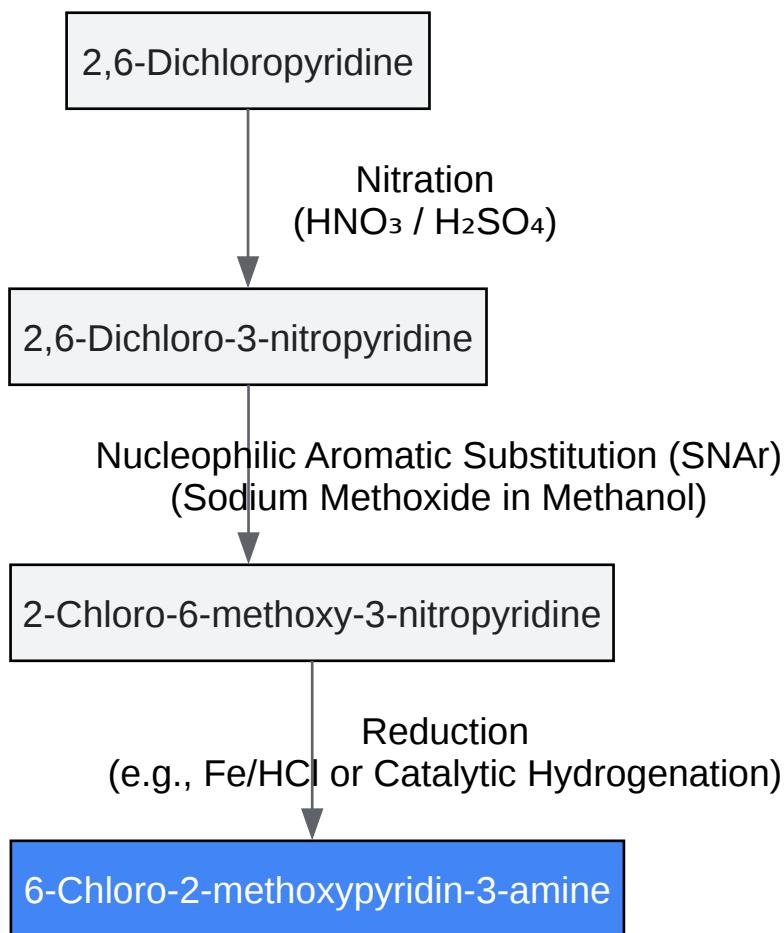
~800 C-Cl stretch

Note: NMR data is predicted based on analogous structures; actual values may vary. IR data is based on typical functional group frequencies.

Synthesis Pathway Logic

The efficient synthesis of **6-Chloro-2-methoxypyridin-3-amine** is critical for its accessibility as a building block. A common and logical retrosynthetic approach begins with a readily available polychlorinated pyridine. The following workflow illustrates a plausible and industrially relevant synthetic route.

Synthetic Workflow

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Caption: A logical synthetic route to the target intermediate.

Causality Behind the Strategy:

- Nitration: Starting with 2,6-dichloropyridine, nitration is directed to the 3-position due to the deactivating and meta-directing nature of the chloro-substituents. This step introduces the precursor to the future amine group.^{[6][7]}
- Selective Methylation (SNAr): The presence of the strongly electron-withdrawing nitro group at the 3-position activates the adjacent chlorine atoms towards nucleophilic aromatic substitution. The chlorine at the 6-position is generally more susceptible to substitution than

the one at the 2-position. Using a controlled amount of sodium methoxide allows for a regioselective displacement to install the methoxy group.[6][7]

- Nitro Group Reduction: The final step involves the reduction of the nitro group to the primary amine. This is a standard and high-yielding transformation, commonly achieved with reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation, to yield the final product.[6]

Core Reactivity: A Hub for Molecular Diversification

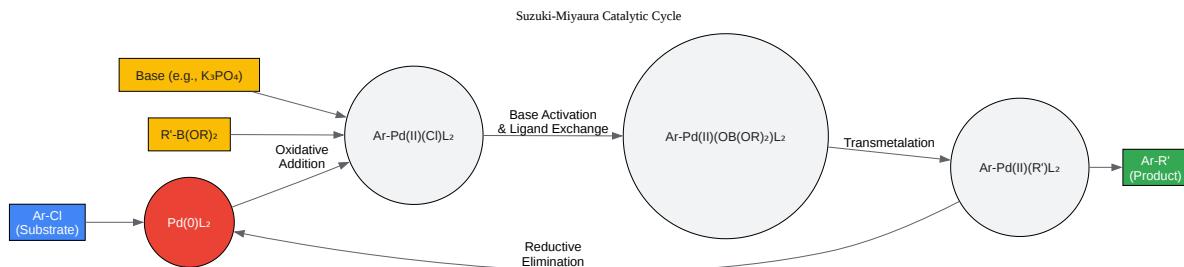
The true value of **6-Chloro-2-methoxypyridin-3-amine** lies in its capacity to undergo selective, high-yield transformations at its chloro and amino functionalities. This dual reactivity allows for its use as a linchpin in convergent synthetic strategies.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The chlorine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is paramount for introducing diverse aryl and heteroaryl moieties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Expertise & Insights: The C-Cl bond on an electron-rich pyridine ring is notoriously less reactive than corresponding bromides or iodides.[8] Therefore, successful Suzuki coupling necessitates a highly active catalyst system. The key is the choice of ligand: electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[8] These ligands promote the rate-limiting oxidative addition step by increasing the electron density on the palladium(0) center, facilitating its insertion into the strong C-Cl bond.[8]



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Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

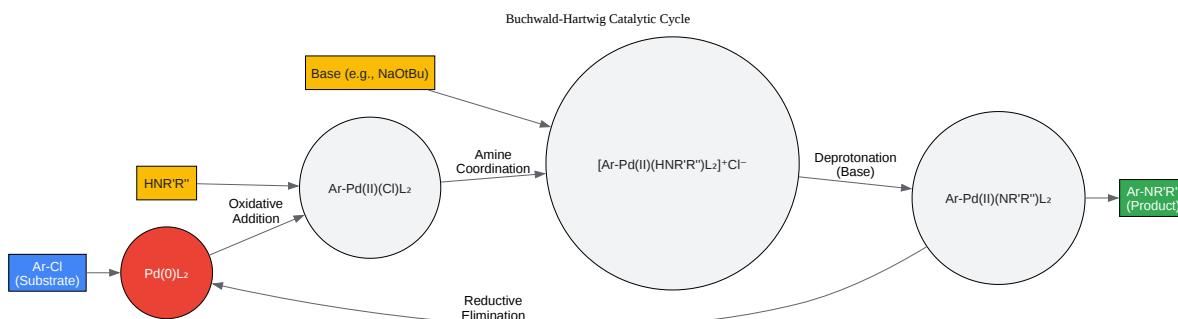
Field-Proven Protocol: General Suzuki-Miyaura Coupling

- Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-10 mol%).^[8]
- Reagent Addition: Add **6-Chloro-2-methoxypyridin-3-amine** (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).^[8]
- Solvent: Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water). The reaction concentration is typically between 0.1 M and 0.5 M.^[8]
- Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.^[8]

- Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired coupled product.[8]

This reaction is a powerful method for constructing aryl amines and is fundamental to the synthesis of many pharmaceutical agents.[9][10] It allows for the coupling of the C6-position with a wide range of primary and secondary amines.

Expertise & Insights: Similar to the Suzuki reaction, coupling an aryl chloride requires a robust catalyst system. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine or the intermediate palladium complex, facilitating the final reductive elimination step.[11][12]



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Caption: The catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol: General Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-4 mol%), a suitable ligand (e.g., BINAP or XPhos, 2-8 mol%), and the base (e.g., NaOtBu , 1.2-1.5 equiv).[13]
- Reagent Addition: Add **6-Chloro-2-methoxypyridin-3-amine** (1.0 equiv) and the coupling amine (1.1-1.2 equiv).
- Solvent: Add anhydrous, degassed toluene or dioxane.
- Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.
- Workup: After cooling, quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the crude material via column chromatography.[13]

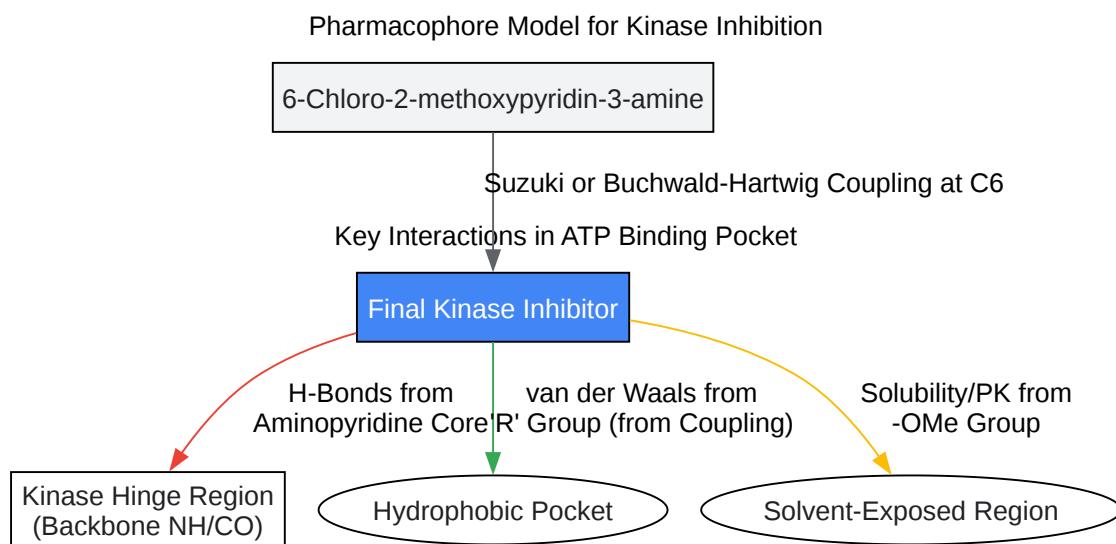
Application in Drug Discovery: The Kinase Inhibitor Scaffold

The aminopyridine motif is a well-established "hinge-binding" pharmacophore in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[13] **6-Chloro-2-methoxypyridin-3-amine** is a premier starting material for building these inhibitors.

The Structural Rationale:

- Hinge Binding: The 3-amino group and the pyridine ring nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP. This is a primary anchor for inhibitory activity.

- Vector for Potency: The C6-chloro position provides a synthetic handle to introduce larger substituents via cross-coupling. These substituents can extend into other regions of the ATP pocket, enhancing potency and selectivity for the target kinase.
- Modulation of Properties: The C2-methoxy group can influence the molecule's physicochemical properties, such as solubility, metabolic stability, and conformation, which are critical for drug development.



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Caption: Role of the scaffold in kinase inhibitor design.

This scaffold has been instrumental in developing inhibitors for various kinases, including:

- Aurora and MPS1 Kinases: Key regulators of mitosis, making them attractive targets in oncology.[\[13\]](#)

- Glycogen Synthase Kinase 3 β (GSK-3 β): Implicated in neurodegenerative diseases like Alzheimer's and certain cancers.[14]
- Cyclin-Dependent Kinases (CDK4/6): Their inhibition is a proven strategy in treating hormone receptor-positive breast cancer.[14]

Safety and Handling

As with any laboratory chemical, proper handling of **6-Chloro-2-methoxypyridin-3-amine** is essential. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.

- General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation. May cause respiratory irritation.[15][16][17]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[16][17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

6-Chloro-2-methoxypyridin-3-amine is far more than a simple chemical. It is a highly versatile and enabling intermediate whose value is defined by its predictable reactivity and the biological significance of the scaffolds it helps create. Its capacity to undergo selective, high-yield cross-coupling reactions at the C6-position, combined with the proven pharmacophoric properties of its aminopyridine core, solidifies its role as an indispensable tool for researchers in the ongoing quest for novel and effective therapeutics. A thorough understanding of its synthesis, reactivity, and application logic is crucial for leveraging its full potential in drug discovery and beyond.

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